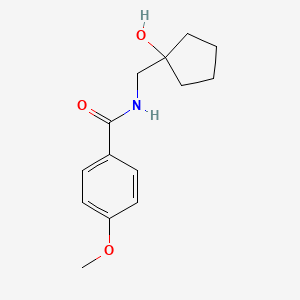

N-((1-hydroxycyclopentyl)methyl)-4-methoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

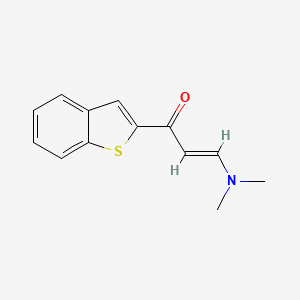

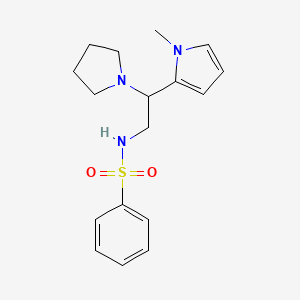

“N-((1-hydroxycyclopentyl)methyl)-4-methoxybenzamide” is a complex organic compound. It contains a benzamide group (a benzene ring attached to a carboxamide), a methoxy group (an oxygen atom bonded to a methyl group), and a cyclopentyl group (a five-membered carbon ring). The “N-” in the name indicates that the cyclopentylmethyl group is attached to the nitrogen atom of the benzamide .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the benzamide and cyclopentylmethyl components, followed by their combination. The methoxy group could be introduced through a methylation reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The benzamide group would contribute to planarity, while the cyclopentyl group would introduce some three-dimensionality .Chemical Reactions Analysis

The compound could undergo various chemical reactions. For example, the benzamide group could participate in acylation or nucleophilic substitution reactions, while the methoxy group could undergo demethylation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the benzamide group might increase its polarity, while the cyclopentyl group might decrease it .Aplicaciones Científicas De Investigación

Antibacterial Applications

One significant application of related compounds is in the development of antibacterial agents. Haydon et al. (2010) discussed the synthesis and characterization of potent inhibitors of the bacterial cell division protein FtsZ, which are derivatives of methoxybenzamide. These compounds, including variations of methoxybenzamides, have shown potent antistaphylococcal activities with improved pharmaceutical properties, indicating their potential as antibacterial drugs (Haydon et al., 2010).

Chemical and Physical Properties Analysis

Another area of research involves the analysis of the chemical and physical properties of related compounds. For example, the study on the molar refraction and polarizability of antiemetic drug 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride in aqueous solutions by Sawale et al. (2016) provides insights into the interactions of methoxybenzamide derivatives in various solvents, which is crucial for understanding their behavior in biological systems (Sawale et al., 2016).

Antimicrobial and Antifungal Screening

Desai et al. (2013) synthesized and conducted antimicrobial and antifungal screening of a series of thiazolidin-4-one derivatives incorporating the thiazole ring and methoxybenzamide. These compounds were evaluated for their inhibitory action against bacteria and fungi, indicating their potential application in treating microbial diseases (Desai et al., 2013).

Corrosion Inhibition

Rbaa et al. (2019) investigated the use of 8-hydroxyquinoline derivatives, related to the methoxybenzamide structure, as corrosion inhibitors for mild steel in hydrochloric acid. Their research provides a foundation for the development of new corrosion inhibitors, showcasing the versatility of related compounds in industrial applications (Rbaa et al., 2019).

Mecanismo De Acción

Target of Action

The primary target of N-[(1-hydroxycyclopentyl)methyl]-4-methoxybenzamide is the muscarinic receptors in the muscles of the eye . These receptors play a crucial role in controlling the pupil size and the shape of the lens .

Mode of Action

N-[(1-hydroxycyclopentyl)methyl]-4-methoxybenzamide interacts with its targets by blocking the muscarinic receptors . This blocking action induces relaxation of the sphincter of the iris and the ciliary muscles . As a result, it produces dilation of the pupil (mydriasis) and prevents the eye from accommodating for near vision (cycloplegia) .

Biochemical Pathways

The compound affects the cholinergic pathway by blocking the muscarinic receptors . This action disrupts the normal functioning of the pathway, leading to changes in pupil size and lens shape . The downstream effects of this disruption are mydriasis and cycloplegia .

Pharmacokinetics

When applied topically to the eyes, it causes a rapid, intense cycloplegic and mydriatic effect that is maximal in 15 to 60 minutes; recovery usually occurs within 24 hours . The cycloplegic and mydriatic effects are slower in onset and longer in duration in patients who have dark pigmented irises .

Result of Action

The molecular and cellular effects of N-[(1-hydroxycyclopentyl)methyl]-4-methoxybenzamide’s action include the dilation of the pupil and the prevention of the eye from accommodating for near vision . These effects are due to the relaxation of the sphincter of the iris and the ciliary muscles caused by the blocking of the muscarinic receptors .

Action Environment

The action, efficacy, and stability of N-[(1-hydroxycyclopentyl)methyl]-4-methoxybenzamide can be influenced by various environmental factors. For instance, the compound’s mydriatic and cycloplegic effects are slower in onset and longer in duration in patients who have dark pigmented irises . This suggests that individual characteristics, such as iris pigmentation, can affect the compound’s action.

Safety and Hazards

Propiedades

IUPAC Name |

N-[(1-hydroxycyclopentyl)methyl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-18-12-6-4-11(5-7-12)13(16)15-10-14(17)8-2-3-9-14/h4-7,17H,2-3,8-10H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRABSBKHIUJCNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCC2(CCCC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(1-hydroxycyclopentyl)methyl]-4-methoxybenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-6-prop-2-enoyl-6-azaspiro[2.5]octane-2-carboxylic acid](/img/structure/B2894769.png)

![5-(3-chloroanilino)-N-[1-(4-fluorophenyl)ethyl]triazolidine-4-carboxamide](/img/structure/B2894770.png)

![(1S,2R)-2-[Methyl(prop-2-ynyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B2894778.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-[(3,4-dimethoxyphenyl)sulfonyl]-4,6-dimethyl-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2894779.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-4-nitrobenzamide hydrochloride](/img/structure/B2894788.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(methylthio)benzamide](/img/structure/B2894791.png)